N-(2-methoxyphenyl)morpholine-3-carboxamide
Description
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)morpholine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O3/c1-16-11-5-3-2-4-9(11)14-12(15)10-8-17-7-6-13-10/h2-5,10,13H,6-8H2,1H3,(H,14,15) |
InChI Key |
MRDUBRFJTWDQQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2COCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)morpholine-3-carboxamide typically involves the reaction of 2-methoxyaniline with morpholine-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)morpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-(2-hydroxyphenyl)morpholine-3-carboxamide.
Reduction: Formation of N-(2-methoxyphenyl)morpholine-3-amine.
Substitution: Formation of N-(2-halophenyl)morpholine-3-carboxamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)morpholine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues: Morpholine Carboxamide Derivatives
The closest structural analogues include 4-benzyl-N-(2-methoxyphenyl)-5-oxomorpholine-3-carboxamide (CAS 1351587-07-9) and 4-benzyl-5-oxo-N-(4-sulfamoylphenyl)morpholine-3-carboxamide (CAS 1351581-75-3) . These derivatives share the morpholine-3-carboxamide core but differ in substituents:
- The 5-oxo modification increases polarity, which may influence solubility and pharmacokinetics. The sulfamoylphenyl group in CAS 1351581-75-3 introduces a sulfonamide moiety, a feature common in enzyme inhibitors (e.g., carbonic anhydrase) .
| Compound | Substituents | Key Properties |
|---|---|---|
| Target Compound | 2-Methoxyphenyl, morpholine-3 | Unknown activity; inferred stability from core structure |
| CAS 1351587-07-9 | Benzyl, 5-oxo, 2-methoxyphenyl | Enhanced solubility, target selectivity |
| CAS 1351581-75-3 | Benzyl, 5-oxo, sulfamoylphenyl | Potential enzyme inhibition |
N-(2-Methoxyphenyl) Carbamoyl/Benzamide Derivatives
Compounds such as 2,4-dichloro-N-[(2-methoxyphenyl)carbamoyl]benzamide (3a) and N-[(2-methoxyphenyl)carbamoyl]furan-2-carboxamide (4) exhibit insecticidal activity against pests like Aulacaspis tubercularis . Key comparisons include:
Heterocyclic Analogues with Varied Cores
Metabolic and Toxicological Considerations
- Metabolism : The 2-methoxyphenyl group is prone to oxidative demethylation, forming reactive intermediates like N-(2-methoxyphenyl)hydroxylamine, which can induce DNA damage via redox cycling .
- Enzyme Interactions: CYP1A enzymes are critical in reducing N-(2-methoxyphenyl)hydroxylamine to o-anisidine, while CYP2E1 may oxidize o-anisidine to o-aminophenol, a less toxic metabolite .
| Metabolic Pathway | Key Enzymes | Implications for Toxicity |
|---|---|---|
| Reduction to o-anisidine | CYP1A1/2 | Detoxification or activation |
| Oxidation to o-aminophenol | CYP2E1 | Reduced genotoxicity |
Biological Activity
N-(2-methoxyphenyl)morpholine-3-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activity. This article examines the biological properties, mechanisms of action, and relevant studies associated with this compound.
Overview of Biological Activity
This compound is known for its interactions with specific molecular targets, which may include enzymes and receptors. Initial investigations suggest that it could inhibit certain enzymes or modulate receptor activities, making it a candidate for drug development in pharmacology.
The compound's mechanism of action involves binding to specific molecular targets, which leads to modulation of their activity. This interaction can influence various cellular processes such as signal transduction and metabolic pathways. The exact pathways are still under investigation, but the potential for therapeutic applications is significant.
Antimicrobial and Anticancer Properties
Recent studies have highlighted the compound's potential antimicrobial and anticancer properties. For instance, it has been investigated for its ability to interact with cancer-related pathways, potentially influencing cell cycle regulation and apoptosis .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study explored the compound's effect on the stabilization of p53 protein, leading to increased expression of p21 and Puma, which are crucial for cell cycle arrest and apoptosis. The results indicated a significant increase in p53 levels compared to untreated cells, suggesting a strong anticancer potential .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound, revealing effectiveness against several bacterial strains. The study provided insights into its mechanism, which involved disrupting bacterial cell membranes.
Synthesis and Structural Considerations
The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity. Techniques such as continuous flow reactors are often employed to enhance efficiency while adhering to green chemistry principles.
Q & A
Q. What quality control measures ensure compound stability during long-term storage?
- Methodological Answer :
- Storage Conditions : -20°C under argon in amber vials to prevent oxidation/hydrolysis.
- Stability Testing : Periodic HPLC-UV analysis (e.g., every 6 months) to monitor degradation (e.g., free amine formation).
- Lyophilization : For aqueous solubility studies, lyophilize from tert-butanol/water mixtures to maintain crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
